5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Piperidine Derivative Synthesis: The piperidine ring is introduced through a nucleophilic substitution reaction involving a piperidine derivative and a suitable leaving group.
Coupling Reactions: The thiazole and piperidine moieties are coupled using a carbonylation reaction to form the thiazole-piperidine intermediate.
Final Assembly: The intermediate is then reacted with a pyrimidine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazole moiety, converting it to an alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings are known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1,3-thiazol-4-yl)pyrimidine: Similar structure but lacks the piperidine moiety.
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine: Similar but without the methoxy group.
1-(1,3-Thiazol-4-yl)piperidine: Contains the thiazole and piperidine moieties but lacks the pyrimidine ring.
Uniqueness
The uniqueness of 5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine lies in its combined structural features, which may confer unique biological activity and specificity compared to its simpler analogs.
Properties
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-5-16-15(17-6-11)21-8-12-3-2-4-19(7-12)14(20)13-9-22-10-18-13/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEBSIKDWYAEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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